molecular formula C9H10N4 B1427865 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline CAS No. 1249505-23-4

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1427865
CAS No.: 1249505-23-4
M. Wt: 174.2 g/mol
InChI Key: WDYAMQXPEXZFIK-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 1,2,4-triazole ring fused with an aniline moiety are recognized for their wide spectrum of pharmacological activities, which include potential antifungal, antibacterial, and anticancer properties . The triazole ring is a privileged structure in drug discovery, known for its ability to form hydrogen bonds and dipole-dipole interactions with biological targets, thereby enhancing the binding affinity and efficacy of potential drug candidates . This specific structural motif makes it a valuable intermediate for the synthesis of more complex molecular hybrids and for the development of new active compounds. Researchers utilize this compound primarily as a key building block in the design and synthesis of novel derivatives for bioactivity screening . Furthermore, derivatives of 1,2,4-triazoles have demonstrated promise beyond medicinal applications, with recent research exploring their potential in material science, particularly in the development of materials with nonlinear optical (NLO) properties for optoelectronic applications . As a standard practice in research, the lipophilicity and other physicochemical properties of such compounds are often characterized at an early stage to help design structures with optimal bioavailability and pharmacokinetic profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-2-3-8(10)7(4-6)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYAMQXPEXZFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization via N-Methylformazide and Nitration (Patent CN112236425, WO2023023322)

Step Description Reagents & Conditions Yield & Notes
1. Cyclization Cyclization of 5-chloro-2-methoxybenzonitrile with N-methylformazide N-methylformazide, reflux Produces 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole
2. Nitration Nitration of the triazole derivative Nitrate, acid, controlled temperature Introduces nitro group at desired position
3. Reduction Catalytic hydrogenation to reduce nitro to amino Palladium on carbon, hydrogen Final reduction to amino derivative

Notes:

  • This route is cost-effective but involves multiple nitration and reduction steps, with high catalyst consumption.

Method B: Substitution and Acylation Approach (Patent CN118184591A)

Step Description Reagents & Conditions Yield & Notes
1. Substitution Substitution of a precursor compound (e.g., nitrobenzonitrile) Reflux with suitable nucleophile Forms intermediate with amino or methoxy groups
2. Acylation Acylation with oxalyl chloride Oxalyl chloride, inert solvent Converts amino to acyl chloride
3. Condensation Reaction with a suitable amine derivative Amine, temperature control Forms the key intermediate with the triazole ring
4. Cyclization Ring closure with hydrazine hydrate Hydrazine hydrate, reflux Produces the triazole core
5. Methylation Methylation with methyl iodide Methyl iodide, base Yields the target compound

Notes:

  • This pathway emphasizes stepwise functionalization, with high yields (~99%) in early steps.
  • The process involves handling hazardous reagents like oxalyl chloride and methyl iodide.

Method C: Direct Ring Closure via Cyclization with N-Methylformazide (Patent CN112236425)

Step Description Reagents & Conditions Yield & Notes
1. Starting Material 5-chloro-2-methoxybenzonitrile Commercially available Used as the precursor
2. Cyclization With N-methylformazide Reflux in suitable solvent Produces the triazole derivative
3. Nitration Targeted nitration Nitrate reagent, controlled temperature Introduces nitro group at specific position
4. Reduction Catalytic hydrogenation Palladium on carbon, hydrogen Produces amino derivative
5. Methylation Methylation with methyl iodide Methyl iodide, base Final methylation step

Notes:

  • This method is characterized by its straightforward cyclization step but requires high-temperature nitration and reduction steps, increasing process complexity and cost.

Process Flowchart of the Most Validated Route

Starting Material (e.g., 5-chloro-2-methoxybenzonitrile)
        |
        |-- Cyclization with N-methylformazide --> Triazole intermediate
        |
        |-- Nitration (if required) --> Nitro-triazole derivative
        |
        |-- Catalytic hydrogenation --> Amino-triazole derivative
        |
        |-- Methylation with methyl iodide --> 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Main Reactions Yield (%) Remarks
A 5-chloro-2-methoxybenzonitrile N-methylformazide, nitrate, palladium catalyst Cyclization, nitration, reduction 70-85 Cost-effective, high yield
B Nitrobenzonitrile derivatives Oxalyl chloride, hydrazine hydrate, methyl iodide Acylation, cyclization, methylation 75-90 Hazardous reagents involved
C 5-chloro-2-methoxybenzonitrile N-methylformazide, methyl iodide Cyclization, methylation 65-80 Simplified process but expensive reagents

Research Findings and Considerations

  • Reagent Accessibility:
    N-methylformazide and methyl iodide are commonly used but pose safety and cost concerns. Alternative methylating agents like dimethyl sulfate or methyl triflate could be considered, although their toxicity must be managed.

  • Reaction Optimization:
    Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yield and purity. For example, nitration reactions require precise temperature control to avoid over-nitration or degradation.

  • Environmental and Safety Aspects:
    Processes involving nitration, hydrazine, or methyl iodide necessitate strict safety protocols. Catalytic hydrogenation should be performed with proper ventilation and handling.

  • Scale-Up Potential: The methods involving cyclization with N-methylformazide and subsequent methylation are scalable with appropriate safety measures, making them suitable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline. Research indicates that compounds containing triazole rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus. For instance, a series of triazole-based compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Antifungal Properties:
Triazole derivatives are also recognized for their antifungal capabilities. The structural features of this compound may enhance its effectiveness against fungal infections, making it a candidate for further exploration in antifungal drug development .

Anticancer Potential:
The compound's ability to inhibit specific enzymes involved in cancer proliferation has been investigated. Triazoles have shown promise as antiproliferative agents targeting aromatase enzymes, which are crucial in estrogen synthesis and breast cancer progression . The potential of this compound in this area warrants further research.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Various methods have been reported for synthesizing similar triazole derivatives with high efficiency. For example, one study outlines a method involving the coupling of arylboron esters with triazole intermediates through Suzuki coupling reactions .

Table 1: Synthesis Methods Overview

MethodStarting MaterialsYieldComments
Method A3-bromoaniline + N-methylformylhydrazineLowExpensive catalysts required
Method BArylboron ester + triazole intermediateHighSuitable for industrial scaling

Material Science Applications

Nonlinear Optical Properties:
There is growing interest in the nonlinear optical properties of triazole compounds. This compound may exhibit unique optical characteristics that can be harnessed in photonic applications. Studies have suggested that modifications to the triazole structure can enhance these properties, making them suitable for use in optical devices and sensors .

Polymer Chemistry:
Triazole-containing compounds are being explored as additives or monomers in polymer chemistry due to their ability to improve thermal stability and mechanical properties of polymers. This application is particularly relevant in developing advanced materials with tailored characteristics for specific industrial uses .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives based on the 4-methyl structure and tested their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the aniline moiety significantly influenced antimicrobial activity, with specific substitutions leading to enhanced efficacy against resistant strains .

Case Study 2: Anticancer Research
Another investigation focused on the antiproliferative effects of triazole derivatives on breast cancer cell lines. The study revealed that certain structural modifications increased the compounds' ability to inhibit cancer cell growth by targeting aromatase enzymes effectively .

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to its biological effects. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
  • Structure : Triazole substituent at the 3-position of the aniline ring; methyl group on the triazole (4H tautomer).
  • The 4H-triazole tautomer may reduce hydrogen-bond donor capacity compared to the 1H-triazole in the target compound.
  • Reference : .
2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline
  • Structure : Fluorine at the 2-position and triazole at the 5-position.
  • Molecular weight: 178.17 g/mol (vs. 174.20 g/mol for the target compound).
  • Reference : .
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)aniline
  • Structure : Pyridin-3-yl substituent on the triazole ring.
  • Increased molecular weight (estimated ~227 g/mol) may reduce bioavailability.
  • Reference : .
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
  • Structure : Methoxy group at the 2-position and methylated triazole.
  • Impact : Methoxy’s electron-donating effect increases lipophilicity (logP ~2.1) compared to the target compound. Methylation on the triazole may stabilize tautomeric forms, altering reactivity.
  • Reference : .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-2-(1H-1,2,4-triazol-3-yl)aniline C₉H₁₀N₄ 174.20 High lipophilicity, 1H-triazole tautomer
2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline C₈H₇FN₄ 178.17 Electron-withdrawing fluorine, improved metabolic stability
2-Methoxy-3-(1-methyl-1H-triazol-3-yl)aniline C₁₀H₁₁N₄O 203.22 Methoxy enhances lipophilicity, methylated triazole
2-(4-Ethyl-4H-triazol-3-yl)aniline C₁₀H₁₂N₄ 188.23 Ethyl group increases steric hindrance

Biological Activity

4-Methyl-2-(1H-1,2,4-triazol-3-yl)aniline is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly those associated with the triazole ring structure. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Overview of Triazole Compounds

Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , antifungal , anticancer , and anti-inflammatory properties. The presence of the triazole ring allows these compounds to interact with various biological targets, influencing numerous biochemical pathways and cellular functions .

Target Interactions

This compound interacts with multiple biological targets through hydrogen bonding and other non-covalent interactions. These interactions are crucial for its pharmacological effects:

  • Enzyme Inhibition : Triazole compounds can inhibit specific enzymes involved in critical biochemical pathways. For instance, they may target cytochrome P450 enzymes (CYPs), which are vital for drug metabolism and synthesis .
  • Receptor Binding : The compound may bind to various receptors, altering cellular signaling pathways and gene expression .

Biochemical Pathways

The compound's activity can influence several metabolic pathways, potentially affecting the levels of various metabolites and the overall metabolic flux within cells. This modulation can lead to cytotoxic effects against certain cancer cell lines .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Similar compounds have shown effectiveness against bacteria and fungi, suggesting a potential role in treating infectious diseases .

Cytotoxic Effects

Several studies have demonstrated the cytotoxicity of triazole derivatives against cancer cell lines. For example, this compound has been reported to exhibit potent inhibitory effects on cancer cell proliferation .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazole derivatives, this compound was shown to significantly inhibit the growth of several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Study 2: Antifungal Efficacy

A recent investigation into the antifungal properties of triazole derivatives highlighted that this compound effectively inhibited the growth of fluconazole-resistant strains of Candida species. This finding underscores its potential as an alternative antifungal agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular structure. However, further studies are needed to fully understand its toxicity profile and safety in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-(1H-1,2,4-triazol-1-ylmethyl)anilineC9H10N4Triazole ring with anilino side chainDifferent substitution pattern on triazole
3-(4-Methyltriazolyl)anilineC9H10N4Similar aniline structureVariations in biological activity due to position
5-MethyltriazoleC4H5N3Simpler structure without aniline componentLess complex interactions compared to the target compound

This table illustrates how structural variations can influence biological activity and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling reactions between 4-methyl-2-nitroaniline derivatives and triazole precursors. Key methods include:

  • Palladium-catalyzed cross-coupling : Use Pd catalysts (e.g., XPhos) with cesium carbonate in 1,4-dioxane at 90°C under sealed conditions .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .
  • Reductive amination : Reduce nitro intermediates (e.g., 4-methyl-2-nitroaniline) with sodium dithionite or hydrogenation, followed by cyclization with triazole-forming reagents .
    Critical Parameters : Catalyst loading (0.5–5 mol%), solvent polarity, and temperature control significantly impact yield (reported 60–85%) and purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and methyl/aniline substituents. Aromatic protons appear as distinct doublets (δ 6.8–7.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW: 189.20 g/mol) via reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves ambiguities in substituent positioning, especially for regiochemical isomers .

Q. How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

  • Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the target compound from nitro-reduction byproducts or unreacted triazole precursors .
  • Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of aniline to triazole precursors to minimize dimerization .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic aromatic substitution (NAS) in this compound derivatives?

Methodological Answer:

  • Electrophilic Activation : The electron-withdrawing triazole group enhances NAS at the ortho position. Use DFT calculations (e.g., Gaussian 09) to map charge distribution and predict reactive sites .
  • Catalytic Pathways : Palladium-mediated coupling proceeds via oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). The triazole moiety often acts as a hydrogen bond acceptor, enhancing binding affinity .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting logP (~2.1) and PSA (~65 Ų) for blood-brain barrier permeability .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Studies : Perform in vitro assays (e.g., MIC for antimicrobial activity) across a concentration gradient (0.1–100 µM) to identify IC₅₀ values .
  • Control Experiments : Compare activity against structurally similar compounds (e.g., 4-methoxy-tetrazole analogs) to isolate the triazole’s role .

Q. How does the methyl group at the 4-position influence regioselectivity in further functionalization?

Methodological Answer:

  • Steric Effects : The methyl group directs electrophilic substitution to the para position of the aniline ring. Validate via NOESY NMR to confirm spatial proximity between substituents .
  • Electronic Effects : Hammett constants (σₘ = 0.37) predict moderate deactivation, favoring meta/para over ortho substitution in halogenation reactions .

Q. What advanced spectroscopic methods detect degradation products under oxidative conditions?

Methodological Answer:

  • LC-TOF-MS : Identifies hydroxylated or dimerized degradation products via exact mass matching (e.g., m/z 205.08 for hydroxylated derivatives) .
  • EPR Spectroscopy : Detects radical intermediates during oxidation with H₂O₂ or KMnO₄ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline
Reactant of Route 2
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline

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